methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-(trifluoromethyl)benzaldehyde can react with thiourea and a haloketone under acidic conditions to form the thiazole ring.
Esterification: The carboxylic acid group on the thiazole ring is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and interactions.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its thiazole ring and trifluoromethyl group are common motifs in pharmaceuticals, suggesting potential activity against various biological targets.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism by which methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-2-phenyl-1,3-thiazole-4-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Uniqueness
The presence of the trifluoromethyl group in methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a drug candidate or a functional material in various applications.
Properties
IUPAC Name |
methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-7-10(12(18)19-2)17-11(20-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCIPPHIJAWOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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